Antifungal agent 28 Antifungal agent 28
Brand Name: Vulcanchem
CAS No.:
VCID: VC20243338
InChI: InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1
SMILES:
Molecular Formula: C22H29N5OS
Molecular Weight: 411.6 g/mol

Antifungal agent 28

CAS No.:

Cat. No.: VC20243338

Molecular Formula: C22H29N5OS

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

Antifungal agent 28 -

Specification

Molecular Formula C22H29N5OS
Molecular Weight 411.6 g/mol
IUPAC Name (1R,2S)-2-N-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]cyclohexane-1,2-diamine
Standard InChI InChI=1S/C22H29N5OS/c1-13-18(19-26-27-21(28-19)25-17-8-6-5-7-16(17)23)29-20(24-13)14-9-11-15(12-10-14)22(2,3)4/h9-12,16-17H,5-8,23H2,1-4H3,(H,25,27)/t16-,17+/m1/s1
Standard InChI Key QQJTWYXHXZQIOH-SJORKVTESA-N
Isomeric SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)N[C@H]4CCCC[C@H]4N
Canonical SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NC4CCCCC4N

Introduction

Chemical Structure and Synthesis

Antifungal agent 28 (C22_{22}H29_{29}N5_{5}OS; molecular weight: 411.56) features a cis-diaminocyclohexyl group replacing the ethylenediamine moiety of its predecessor (compound 7), which enhances antifungal potency . The structural optimization involved introducing a cyclohexyl ring to improve binding affinity to fungal targets while reducing mammalian cell toxicity. Key synthetic steps include:

  • Cyclization: Formation of the oxadiazole ring via condensation of thiosemicarbazides with carboxylic acids.

  • Functionalization: Introduction of the diaminocyclohexyl group through nucleophilic substitution .

The compound’s stability under physiological conditions (pH 6–8) and solubility in polar solvents (e.g., DMSO) facilitate its formulation for intravenous and topical applications .

Mechanism of Action

Antifungal agent 28 disrupts fungal viability through dual mechanisms:

Biofilm Disruption

At sub-inhibitory concentrations (0.5–2.0 μg/mL), antifungal agent 28 reduces C. albicans biofilm metabolic activity by 60–80% and decreases extracellular polymeric substance (EPS) production . This is critical for treating catheter-associated infections where biofilms confer resistance to conventional antifungals.

In Vitro Antifungal Activity

Antifungal agent 28 exhibits broad-spectrum activity against 20 clinically relevant fungal strains, including fluconazole-resistant isolates .

Table 1: Minimum Inhibitory Concentrations (MIC) of Antifungal Agent 28

Fungal StrainMIC Range (μg/mL)Comparator (Fluconazole MIC)
Candida albicans (azole-R)2.0–8.0>128
Candida auris2.0–4.064–128
Cryptococcus neoformans1.0–2.02.0–4.0
Aspergillus fumigatus4.0–8.0>128
Candida glabrata0.125–0.532–64

Data derived from broth microdilution assays (CLSI M27 guidelines) .

In Vivo Efficacy

Murine Disseminated Candidiasis Model

  • Dosage: 10 mg/kg intraperitoneal, twice daily.

  • Outcome: 90% survival rate at 14 days vs. 40% for fluconazole. Fungal burden in kidneys reduced by 3.5 log10_{10} CFU/g .

Biofilm-Associated Infection Model

  • Biofilm Eradication: 5 mg/mL topical application reduced biofilm viability by 75% within 24 hours, outperforming caspofungin (50% reduction) .

Comparative Analysis with Marketed Antifungals

Table 2: Key Advantages Over Existing Agents

ParameterAntifungal Agent 28FluconazoleAmphotericin B
SpectrumBroad (yeasts/molds)Narrow (yeasts)Broad (toxic)
Biofilm ActivityYesNoLimited
Resistance DevelopmentNone observedCommonRare
Microbiota ImpactNoneModerateSevere

Future Directions

  • Clinical Trials: Phase I studies are warranted to assess pharmacokinetics and safety in humans.

  • Combination Therapy: Synergy with echinocandins or azoles could enhance efficacy against mixed infections .

  • Formulation Development: Nanoparticle carriers may improve tissue penetration for pulmonary aspergillosis .

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